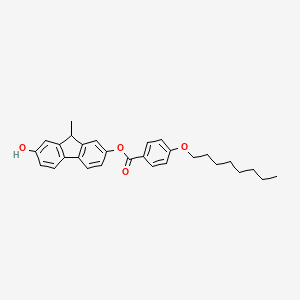
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate is a chemical compound with the molecular formula C29H32O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and benzoate, an ester of benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate typically involves the esterification of 7-hydroxy-9-methyl-9H-fluorene-2-carboxylic acid with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of (7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-fluoren-9-ylmethyl 2-hydroxyethyl(methyl)carbamate
- 9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate
- (2,7-二叔丁基-9-甲基芴-9基)膦酸
Uniqueness
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate stands out due to its unique combination of a fluorene derivative and a benzoate ester. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
872984-88-8 |
|---|---|
Molekularformel |
C29H32O4 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C29H32O4/c1-3-4-5-6-7-8-17-32-23-12-9-21(10-13-23)29(31)33-24-14-16-26-25-15-11-22(30)18-27(25)20(2)28(26)19-24/h9-16,18-20,30H,3-8,17H2,1-2H3 |
InChI-Schlüssel |
AXVXQLBUSIPWIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(C3C)C=C(C=C4)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














